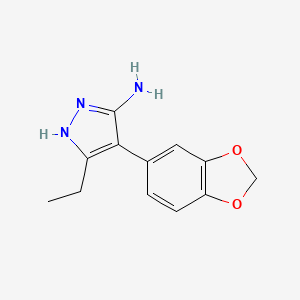

![molecular formula C15H15NO6 B3001526 N-[(2,2-二甲基-4,6-二氧代-1,3-二氧杂环-5-亚甲基)甲基]-4-甲氧基苯甲酰胺 CAS No. 477885-91-9](/img/structure/B3001526.png)

N-[(2,2-二甲基-4,6-二氧代-1,3-二氧杂环-5-亚甲基)甲基]-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

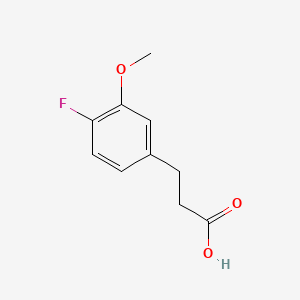

The compound "N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide" is a Meldrum's acid derivative characterized by a 1,3-dioxane ring and a methoxybenzamide moiety. The structure of a related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined by X-ray crystallographic techniques, indicating that the 1,3-dioxane ring adopts a distorted envelope conformation and the crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and its analogs was achieved in multiple steps from carbon dioxide, with yields ranging from 29% to 56% . Another example is the preparation of N-(4-Ethylpyridinio)-4-alkoxybenzamidates, which exhibit liquid crystallinity when they have long alkoxyl groups . The compound of interest may be synthesized through similar multi-step organic reactions, possibly involving the condensation of Meldrum's acid with an appropriate amine and aldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by various spectroscopic methods and X-ray analysis, highlighting the importance of an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization reactions . Similarly, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by X-ray diffraction and DFT calculations, with a focus on the influence of intermolecular interactions on molecular geometry .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be complex. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound, involves oxygen-inhibited enzymatic reduction leading to various cytotoxic products . Another example is the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, which proceeds with sequential regioselective ortho-C–H amidation and cyclization . These reactions demonstrate the potential for diverse chemical transformations involving benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely. For example, the mesomorphic properties of N-(4-Ethylpyridinio)-4-alkoxybenzamidates depend on the length of the alkoxyl groups . The toxicological evaluation of two N-alkyl benzamide umami flavor compounds revealed rapid oxidative metabolism and specific metabolic pathways, with no observed mutagenic or clastogenic effects in vitro . These studies provide insights into the metabolic stability and safety profiles of benzamide derivatives, which are important considerations for their potential applications.

科学研究应用

合成和抗菌筛选

N-[(2,2-二甲基-4,6-二氧代-1,3-二氧杂环-5-亚甲基)甲基]-4-甲氧基苯甲酰胺衍生物已被研究其抗菌特性。合成的化合物对革兰氏阳性菌和革兰氏阴性菌表现出显着的体外抗菌活性,以及对真菌菌株的抑制作用,表明在治疗微生物疾病(尤其是细菌和真菌感染)方面具有潜在的治疗干预作用 (Desai, Rajpara, & Joshi, 2013)。

分子和晶体学研究

该化合物及其衍生物已进行分子和晶体学研究以了解其结构和反应性。例如,对三乙胺铵 5-[(2,2-二甲基-4,6-二氧代-1,3-二氧杂环-5-亚甲基)(甲硫基)甲基]-1,3-二甲基嘧啶-2,4,6-三酮的晶体结构的研究提供了对其分子几何结构的见解,证实了其烯醇形式中巴比妥酸环上的负电荷定位 (Al-Sheikh 等人,2008 年)。

在开环反应中的作用

该化合物在开环反应中的行为已被探索,揭示了其在产生各种分子结构方面的潜力。例如,用环状仲胺处理会导致环化和稳定化合物的形成,为其在新型结构合成中的应用开辟了可能性 (Šafár̆ 等人,2000 年)。

与亲核试剂的相互作用

该化合物的甲氧基亚苄基衍生物与亲核试剂的反应已进行,以制备和表征适合作为各种结构合成结构单元的化合物 (Tetere 等人,2011 年)。

属性

IUPAC Name |

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-12(17)9-4-6-10(20-3)7-5-9/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAONMCBNOFXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)OC)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

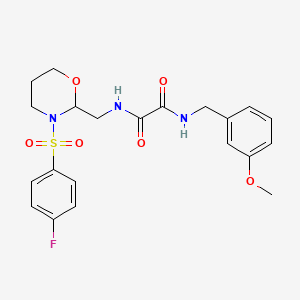

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

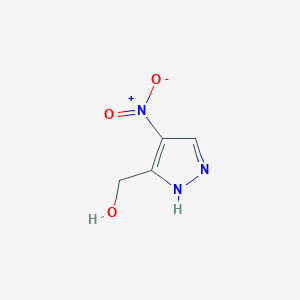

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)

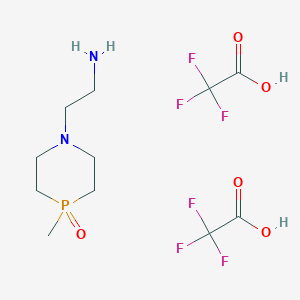

![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)

![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)